Skin Retention: Topical vs Systemic Delivery
PROTAC AR Degrader-9 (C6) was selected from a structure-feature analysis explicitly designed to optimize skin retention. The publication reports 'excellent skin retention properties' and 'excellent skin accumulation' following non-invasive topical application, with functional hair regeneration observed in an AGA mouse model [1]. In contrast, clinically advanced AR PROTACs such as ARV-110 (bavdegalutamide) are orally bioavailable and developed for systemic exposure in prostate cancer . This compound is unique among AR degraders in being specifically validated for topical dermatological applications.
| Evidence Dimension | Topical delivery / skin retention |
|---|---|
| Target Compound Data | Excellent skin retention; non-invasive topical application achieved functional hair regrowth in AGA mouse model |
| Comparator Or Baseline | ARV-110: Orally bioavailable systemic degrader; no reported skin retention or topical delivery data |
| Quantified Difference | Validated topical delivery vs. systemic only |
| Conditions | In vivo mouse model of androgenetic alopecia; Franz diffusion cell assays (ex vivo) for skin retention |
Why This Matters
Enables non-invasive topical administration for dermatological research (e.g., AGA, acne, hirsutism) where systemic AR inhibition is contraindicated or impractical.
- [1] Mao X, Hu W, Wu M, et al. J Med Chem. 2024;67(24):22218-22244. doi:10.1021/acs.jmedchem.4c02226 View Source
